

Synergistic Neuroprotection: A Comparative Analysis of Ozagrel Sodium and Edaravone Combination Therapy

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Compound of Interest

Compound Name: Ozagrel sodium

Cat. No.: B1139137

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For researchers and drug development professionals, this guide provides a comprehensive comparison of **ozagrel sodium** monotherapy versus its combination with edaravone in the context of acute ischemic stroke. It synthesizes clinical data, outlines experimental protocols, and visualizes the underlying molecular mechanisms to support further investigation and therapeutic development.

The management of acute ischemic stroke, a leading cause of mortality and long-term disability worldwide, presents a significant therapeutic challenge. Current research efforts are increasingly focused on combination therapies that target multiple pathophysiological pathways to enhance neuroprotection and improve patient outcomes. This guide examines the synergistic potential of combining **ozagrel sodium**, a thromboxane A2 synthase inhibitor, with edaravone, a potent free radical scavenger.

Comparative Clinical Efficacy

Clinical studies have investigated the efficacy of combining **ozagrel sodium** and edaravone in patients with acute ischemic stroke. The primary endpoints in these studies often include the modified Rankin Scale (mRS), which assesses functional disability, and the National Institutes of Health Stroke Scale (NIHSS), which quantifies neurological deficits.

A retrospective study demonstrated that combination therapy with edaravone and ozagrel resulted in a significantly higher rate of favorable outcomes (mRS 0-1) at discharge compared

to ozagrel monotherapy, particularly in patients with atherothrombotic stroke. While another study did not find a significant difference in the improvement of NIHSS scores between the combination therapy and ozagrel monotherapy in either lacunar or atherothrombotic infarction, it still concluded that both treatment modalities are effective for acute noncardioembolic ischemic stroke.

| Treatment Group | Stroke Type | Key Outcome Measure | Result | Reference |
|---|-----------------------------------|------------------------------|---------------------------------------|-----------|
| Edaravone + Ozagrel (E-O Group) vs. Ozagrel alone (O Group) | Acute Ischemic Stroke (Total) | Rate of mRS 0-1 at discharge | Significantly higher in E-O group | |
| Edaravone + Ozagrel (E-O Group) vs. Ozagrel alone (O Group) | Atherothrombotic Stroke | Rate of mRS 0-1 at discharge | Significantly higher in E-O group | |
| Edaravone + Ozagrel (E-O Group) vs. Ozagrel alone (O Group) | Lacunar Stroke | Rate of mRS 0-1 at discharge | No significant difference | |
| Ozagrel Monotherapy vs. Combination Therapy | Lacunar Infarction (LI) | Improvement in NIHSS | -1.4 (Ozagrel) vs. -1.2 (Combination) | |
| Ozagrel Monotherapy vs. Combination Therapy | Atherothrombotic Infarction (ATI) | Improvement in NIHSS | -2.4 (Ozagrel) vs. -0.8 (Combination) | |

Experimental Protocols

The clinical data presented is based on established and validated assessment protocols for stroke patients.

Modified Rankin Scale (mRS) Assessment

The mRS is a 7-point scale that measures the degree of disability or dependence in the daily activities of people who have suffered a stroke.

- Procedure: A trained healthcare professional conducts a structured interview with the patient or their caregiver to assess the patient's ability to perform daily activities.
- Scoring:
 - 0 - No symptoms.
 - 1 - No significant disability despite symptoms; able to carry out all usual duties and activities.
 - 2 - Slight disability; unable to carry out all previous activities but able to look after own affairs without assistance.
 - 3 - Moderate disability; requiring some help, but able to walk without assistance.
 - 4 - Moderately severe disability; unable to walk without assistance and unable to attend to own bodily needs without assistance.
 - 5 -
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